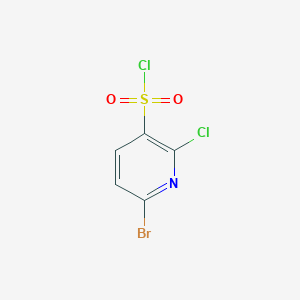

6-Bromo-2-chloro-3-pyridinesulfonyl chloride

Descripción

6-Bromo-2-chloro-3-pyridinesulfonyl chloride is a halogenated pyridine derivative featuring a sulfonyl chloride group at position 3, a bromine atom at position 6, and a chlorine atom at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is driven by the electron-withdrawing sulfonyl chloride group and the steric/electronic effects of the halogen substituents, enabling participation in nucleophilic substitutions, cross-coupling reactions, and sulfonamide formations .

Propiedades

IUPAC Name |

6-bromo-2-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVJLUIKBYVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-pyridinesulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-pyridinesulfonyl chloride with bromine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 6-Bromo-2-chloro-3-pyridinesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-chloro-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis 6-Bromo-2-chloro-3-pyridinesulfonyl chloride serves as a crucial building block for synthesizing complex organic molecules and heterocycles. Common reagents used in reactions include palladium catalysts for coupling and various nucleophiles for substitution processes. Reactions typically occur under mild conditions to ensure high selectivity and yield.

- Pharmaceutical Development This compound is used in pharmaceutical development. Interaction studies involving 6-Bromo-2-chloro-3-pyridinesulfonyl chloride focus on its reactivity with nucleophiles and electrophiles. These interactions can lead to the formation of various derivatives, which are essential for understanding its potential biological effects and applications in medicinal chemistry. Studies on related compounds have shown that they can form stable complexes with amino acids or proteins, indicating potential therapeutic implications. Pyridinesulfonamide, which can be derived from 6-Bromo-2-chloro-3-pyridinesulfonyl chloride, is an important fragment that has a wide range of applications in novel drugs . For example, 2-chloropyridine-3-sulfonyl chloride is useful in the production of endothelin antagonists .

- Agrochemicals and Dyestuff Field 3-Bromo-2-chloropyridine-5-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff field .

Structural Analogs

Several compounds share structural similarities with 6-Bromo-2-chloro-3-pyridinesulfonyl chloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-5-chloropyridine-3-sulfonyl chloride | Different substitution pattern | Similar reactivity but distinct applications |

| 6-Bromopyridine-3-sulfonyl chloride | Lacks chlorine substituent | Different reactivity profile |

| 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride | Contains fluorine instead of chlorine | Different electronic properties affecting reactivity |

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-chloro-3-pyridinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positions of halogen and sulfonyl chloride groups significantly influence reactivity and applications. Key comparisons include:

a) 6-Bromo-2-pyridinesulfonyl chloride (CAS 912934-77-1)

- Structure : Bromine at position 6, sulfonyl chloride at position 2.

- Molecular Formula: C₅H₃BrClNO₂S.

- Key Differences : The sulfonyl chloride group at position 2 reduces steric hindrance compared to position 3 in the target compound. This may enhance reactivity in nucleophilic substitutions but reduce stability due to proximity to the nitrogen atom .

b) 5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)

- Structure : Bromine at position 5, chlorine at position 6, sulfonyl chloride at position 3.

- Molecular Formula: C₅H₂BrCl₂NO₂S.

- Key Differences : The chlorine at position 6 (vs. position 2 in the target compound) creates a meta-substitution pattern, altering electronic effects. This configuration may favor electrophilic aromatic substitution at position 2 .

c) 5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7)

Molecular Weight and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 6-Bromo-2-chloro-3-pyridinesulfonyl chloride | C₅H₂BrCl₂NO₂S | 291.45 g/mol | Br (C6), Cl (C2), SO₂Cl (C3) |

| 6-Bromo-2-pyridinesulfonyl chloride | C₅H₃BrClNO₂S | 256.50 g/mol | Br (C6), SO₂Cl (C2) |

| 5-Bromo-6-chloro-3-sulfonyl chloride | C₅H₂BrCl₂NO₂S | 291.45 g/mol | Br (C5), Cl (C6), SO₂Cl (C3) |

Notes:

Research Findings and Challenges

- Reactivity Trends : Ortho-substituted sulfonyl chlorides (e.g., position 2) exhibit faster hydrolysis rates than para-substituted analogs due to steric strain .

- Synthetic Limitations : Introducing halogens at position 6 (as in the target compound) often requires multi-step halogenation, reducing yield compared to single-substitution pathways .

Actividad Biológica

6-Bromo-2-chloro-3-pyridinesulfonyl chloride is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₅H₃BrClN₁O₂S

- Molecular Weight : 238.51 g/mol

- Functional Groups : Bromine, chlorine, sulfonyl chloride

The presence of the sulfonyl chloride group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of 6-Bromo-2-chloro-3-pyridinesulfonyl chloride primarily stems from its ability to interact with nucleophiles and electrophiles, leading to the formation of various derivatives. These derivatives are crucial for understanding the compound's potential therapeutic effects.

Interaction Studies

Research indicates that compounds similar to 6-Bromo-2-chloro-3-pyridinesulfonyl chloride can form stable complexes with biomolecules such as proteins and amino acids. This property is essential for the development of therapeutics targeting specific biological pathways.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds have revealed that modifications to the pyridine ring or sulfonyl group can significantly alter biological activity. For instance, the introduction of different halogens or functional groups can enhance potency against specific targets, such as kinases or enzymes involved in cancer progression .

| Compound Name | IC₅₀ Value (μM) | Target Enzyme |

|---|---|---|

| 6-Bromo-2-chloro-3-pyridinesulfonyl chloride | TBD | TBD |

| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | 1.08 | PI3Kα |

| 5-Bromopyridine-3-sulfonamide | 2.69 | PI3Kα |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 6-Bromo-2-chloro-3-pyridinesulfonyl chloride:

- Antitumor Activity : A study demonstrated that pyridine-based sulfonamides exhibit significant inhibition of PI3Kα kinase, a critical target in cancer therapy. The IC₅₀ values for structurally similar compounds ranged from 1.08 to 2.69 μM, indicating potential for further development in anticancer drugs .

- Enzyme Inhibition : Another research effort focused on hydroxypyridinethione inhibitors of human insulin-degrading enzyme (IDE). Compounds were screened for their ability to inhibit IDE activity against various substrates, revealing promising candidates with selective inhibition profiles .

- Synthesis and Characterization : The synthesis of various derivatives from 6-Bromo-2-chloro-3-pyridinesulfonyl chloride has been reported, emphasizing the importance of structural modifications in enhancing biological activity. Techniques such as X-ray crystallography and molecular docking have been employed to elucidate binding modes and interactions at the molecular level .

Q & A

Q. How can hybrid experimental-computational workflows enhance mechanistic understanding of its sulfonamide formation?

- Methodological Answer : Combine stopped-flow IR spectroscopy to monitor intermediate formation with ab initio molecular dynamics (AIMD) simulations. Free energy landscapes (metadynamics) identify rate-limiting steps. Validate using kinetic isotope effects (KIE) and isotopic labeling (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.